5-Ethoxy-2,3,3-trimethyl-3H-indole
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Overview
Description
5-Ethoxy-2,3,3-trimethyl-3H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole core with ethoxy and trimethyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,3,3-trimethyl-3H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a chemical reaction that produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include ethoxy-substituted phenylhydrazine and a suitable ketone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis using optimized reaction conditions to maximize yield and purity. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2,3,3-trimethyl-3H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroindoles.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitro-substituted indoles.
Scientific Research Applications
5-Ethoxy-2,3,3-trimethyl-3H-indole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2,3,3-trimethyl-3H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may interact with serotonin receptors, influencing neurotransmitter signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2,3,3-trimethyl-3H-indole: Similar structure with a methoxy group instead of an ethoxy group.
2,3,3-Trimethyl-5-hydroxy-3H-indole: Contains a hydroxy group instead of an ethoxy group.
2,3,3-Trimethyl-3H-indole-5-sulfonic acid: Features a sulfonic acid group.
Uniqueness
5-Ethoxy-2,3,3-trimethyl-3H-indole is unique due to its ethoxy substituent, which imparts distinct chemical and biological properties compared to its analogs. The ethoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
74470-86-3 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
5-ethoxy-2,3,3-trimethylindole |
InChI |
InChI=1S/C13H17NO/c1-5-15-10-6-7-12-11(8-10)13(3,4)9(2)14-12/h6-8H,5H2,1-4H3 |
InChI Key |
KSUQWVFQDGIFRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C2(C)C)C |
Origin of Product |
United States |
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